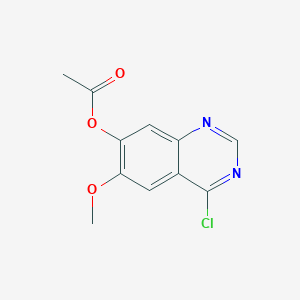
Azetidine-2,4-dicarboxylic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of azetidine derivatives, including azetidine-2,4-dicarboxylic acid, has been explored through several efficient methods. One notable approach involves the palladium-catalyzed intramolecular amination of C(sp3)-H and C(sp2)-H bonds at γ and δ positions, which highlights the use of unactivated C-H bonds, especially the C(sp(3))-H bond of methyl groups, as functional groups in organic synthesis (He et al., 2012). Another method reported is a novel, simple, clean, and improved procedure starting from γ-butyrolactone, achieving an overall yield of 13.2% (Jin & Zhang, 2012).
Molecular Structure Analysis
Azetidines, including azetidine-2,4-dicarboxylic acid, are characterized by their strained four-membered ring structure, which significantly influences their reactivity. The presence of the nitrogen atom in the ring contributes to the compound's basicity and nucleophilicity. This structural attribute facilitates its involvement in various chemical transformations, making it a valuable building block in organic synthesis.
Chemical Reactions and Properties
Azetidine derivatives are known for their involvement in a range of chemical reactions, leveraging their ring strain for synthetic applications. For instance, functionalized azetidine derivatives have been synthesized for potential interest in biological and foldameric applications, showcasing the versatility of these compounds in chemical synthesis (Žukauskaitė et al., 2011). Moreover, the synthesis of enantiopure azetidine derivatives through stereoselective methodologies has been demonstrated, highlighting the compound's utility in constructing chirally pure structures (Drouillat et al., 2012).
Aplicaciones Científicas De Investigación
NMDA Receptor Modulation : Azetidine-2,4-dicarboxylic acid derivatives have been synthesized and found to potentiate glutamate, aspartate, or N-methyl-D-aspartate (NMDA) stimulated calcium uptake at the NMDA receptor in cerebellar granule cells. This suggests its potential role in modulating NMDA receptor activity, which is significant in studying neurological processes and disorders (Kozikowski et al., 1990).
Ion Transport in Plants : Azetidine-2-carboxylic acid has been used as an analog of proline to study the relationship between protein synthesis and ion transport in plants. It was found to be a potent inhibitor of ion release to the xylem in barley roots, providing insights into the mechanisms of ion transport in plants (Pitman et al., 1977).
Metabotropic Glutamate Receptors : Azetidine-2,4-dicarboxylic acid has been profiled for activity at human metabotropic glutamate receptors. It demonstrated weak agonistic activity at human mGlu2 receptors but was inactive at human mGlu4a, mGlu1b, and mGlu5a receptors. This provides a basis for understanding its pharmacological profile related to glutamate receptors (Knöpfel et al., 1995).
Protein Synthesis and Conformation : Azetidine-2-carboxylic acid has been used in studies of proline metabolism and protein conformation. This includes its incorporation into proteins and its effects on protein folding, which is crucial in understanding various cellular processes (Verbruggen et al., 1992).
Toxicity and Teratogenicity : Azetidine-2-carboxylic acid (L-Aze) has been identified as a toxic and teratogenic non-protein amino acid. It can be misincorporated into proteins in place of proline, causing alterations in collagen, keratin, hemoglobin, and protein folding. This has implications in teratogenesis and potentially in human diseases (Rubenstein et al., 2006).
Radiosensitization in Cancer Therapy : Azetidine-2-carboxylic acid has been shown to be a potent sensitizer to both hyperthermia and ionizing radiation in the treatment of hepatoma cells. This suggests its potential use in enhancing the efficacy of cancer treatments (van Rijn et al., 1999).
Synthetic Chemistry and Applications : Azetidines, including azetidine-2-carboxylic acid, are important in synthetic chemistry, with applications in peptidomimetic and nucleic acid chemistry, and catalytic processes (Mehra et al., 2017).
Direcciones Futuras
Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . Recent advances in the chemistry and reactivity of azetidines have been reported, with a focus on the most recent advances, trends, and future directions . Azetidine-2,4-dicarboxylic acid might prove useful in differentiating the function of various mGluR subtypes, which could have implications for drug discovery .
Propiedades
IUPAC Name |
(2R,4R)-azetidine-2,4-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO4/c7-4(8)2-1-3(6-2)5(9)10/h2-3,6H,1H2,(H,7,8)(H,9,10)/t2-,3-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMVIGOFRIJJUAW-PWNYCUMCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC1C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N[C@H]1C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60925846 | |
| Record name | Azetidine-2,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60925846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azetidine-2,4-dicarboxylic acid | |
CAS RN |
127310-57-0 | |
| Record name | Azetidine-2,4-dicarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127310570 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Azetidine-2,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60925846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



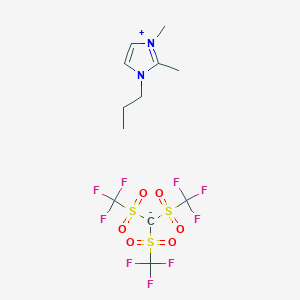
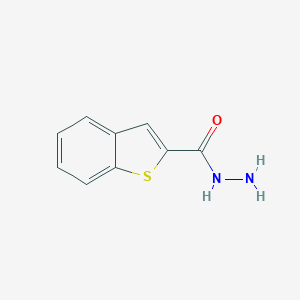

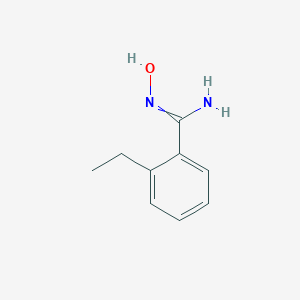
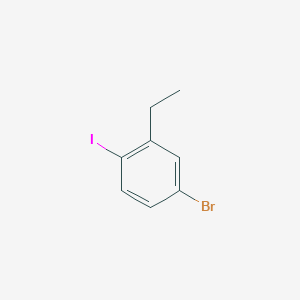
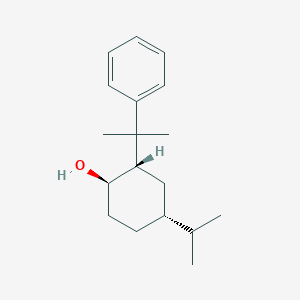
![2-[2-(Phenylsulfonyl)ethylthio]nicotinic acid](/img/structure/B69911.png)

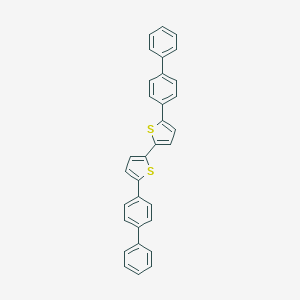
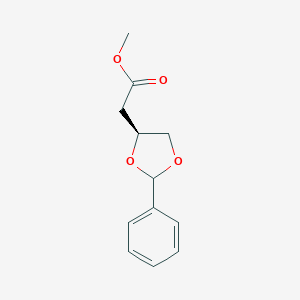
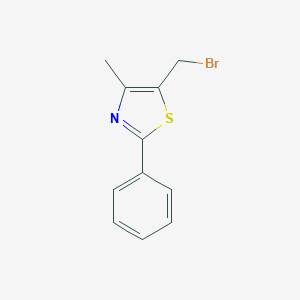
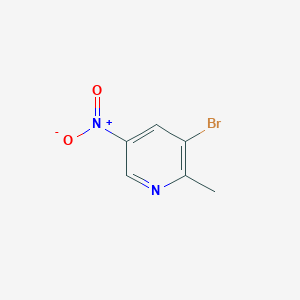
![1-Azabicyclo[3.2.1]octan-6-one](/img/structure/B69930.png)
